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The pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to

extensive research into various additives and dopants. Lithium iodide (LiI) has emerged as a

promising candidate for enhancing device performance. However, a critical and often

overlooked aspect is the hydration state of LiI. This guide provides a comparative analysis of

the potential effects of using LiI hydrate versus anhydrous LiI in perovskite solar cells.

Disclaimer: Direct, head-to-head experimental comparisons of LiI hydrate and anhydrous LiI in

perovskite solar cells are not readily available in the current body of scientific literature. This

guide, therefore, presents a synthesized comparison based on existing research on LiI doping

and the well-documented effects of water on perovskite crystallization and device stability. The

quantitative data presented is representative of typical performance improvements seen with

LiI doping (assumed to be anhydrous) and the potential impacts of controlled water

incorporation, but it is not from a direct comparative study.

Performance and Mechanism: A Tale of Two Forms
The key difference between LiI hydrate and anhydrous LiI lies in the presence of water

molecules within the crystal structure of the hydrated form. This seemingly small difference can
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have significant implications for perovskite film formation and, consequently, the overall

performance and stability of the solar cell.

Anhydrous LiI: The Standard for Doping

Anhydrous LiI is typically used in PSC fabrication with the primary goals of:

Defect Passivation: The iodide ions (I⁻) from LiI can compensate for iodide vacancies, a

common defect in the perovskite crystal lattice, thereby reducing non-radiative recombination

and improving the open-circuit voltage (Voc) and fill factor (FF).

Controlled Crystallization: The presence of lithium ions (Li⁺) can influence the nucleation and

growth of the perovskite crystals, leading to more uniform and larger grains. This improved

morphology can enhance charge transport and reduce charge recombination at grain

boundaries.

Transient Ionic Response: Optimized LiI doping has been shown to minimize current-voltage

hysteresis, a phenomenon linked to ion migration within the perovskite layer.[1]

LiI Hydrate: The Double-Edged Sword of Water

The introduction of water via LiI hydrate can have a more complex, and sometimes

contradictory, influence on the perovskite solar cell. The effects of water during perovskite film

formation are highly dependent on its concentration.

Beneficial Effects of Controlled Hydration:

Enhanced Crystallization: A moderate amount of water can act as a temporary "molecular

glue," facilitating the formation of a hydrated perovskite intermediate phase (e.g.,

MAPbI₃·H₂O).[2] This intermediate can then lead to a more controlled and complete

conversion to the desired perovskite phase upon annealing, resulting in improved film

quality with fewer defects.[3][4] This can translate to a higher power conversion efficiency

(PCE).

Improved Film Morphology: The controlled crystallization process can lead to larger grain

sizes and a more uniform surface, which is beneficial for charge extraction and transport.

[5]
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Detrimental Effects of Excess Water:

Perovskite Degradation: Excessive water can lead to the irreversible degradation of the

perovskite material back to its precursors (e.g., PbI₂ and methylammonium iodide).[3][6]

This degradation is a major cause of long-term instability in PSCs.

Formation of Undesirable Hydrated Species: High concentrations of water can lead to the

formation of stable hydrated perovskite species, such as (MA)₄PbI₆·2H₂O, which act as

impurities in the final film and are detrimental to device performance.[2]

Quantitative Performance Comparison
(Synthesized)
The following table summarizes the potential quantitative impact of using anhydrous LiI versus

the inferred effects of using LiI hydrate, based on separate studies of LiI doping and water-

assisted perovskite crystallization.

Performance Metric
Anhydrous LiI (Optimized
Doping)

LiI Hydrate (Inferred from
Controlled Water Addition)

Power Conversion Efficiency

(PCE)
Up to 21.5%[1]

Potentially higher PCE than

undoped devices if water

content is optimal, but a direct

comparison to anhydrous LiI is

unavailable.

Open-Circuit Voltage (Voc)
Increased due to defect

passivation

Potentially increased due to

improved film quality.

Short-Circuit Current Density

(Jsc)

Generally improved due to

better charge transport

May increase with improved

morphology and crystallinity.

Fill Factor (FF)
Significantly improved,

reduced hysteresis[1]

Highly dependent on final film

quality; may improve with

optimal water content.

Stability
Can improve shelf-life at low

concentrations[1]

Long-term stability is a major

concern due to the potential for

water-induced degradation.[3]
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Experimental Workflow and Methodologies
The following sections detail generalized experimental protocols for the fabrication of

perovskite solar cells incorporating either anhydrous LiI or LiI hydrate.

Experimental Workflow Diagram

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized Experimental Workflow for LiI Doping in Perovskite Solar Cells

Substrate Preparation

Perovskite Precursor Preparation

Device Fabrication

Characterization

FTO Glass Cleaning

ETL Deposition (e.g., TiO2)

ETL Annealing

Perovskite Deposition (Spin Coating)

Perovskite Precursors (e.g., FAI, PbI2, MABr, PbBr2)

Mix Anhydrous LiI with Perovskite Precursors in Solvent Mix LiI Hydrate with Perovskite Precursors in Solvent
(Control of water content is critical)

Anhydrous LiI LiI HydrateSolvent (e.g., DMF:DMSO)

Annealing

HTL Deposition (e.g., Spiro-OMeTAD)

Electrode Deposition (e.g., Gold)

J-V Measurement

EQE Measurement

Stability Testing

Morphological Analysis (SEM)

Crystallographic Analysis (XRD)
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Caption: Generalized workflow for fabricating and characterizing perovskite solar cells with LiI

doping.

Detailed Experimental Protocols

Substrate Preparation:

Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by

ultrasonication in a series of solvents: deionized water, acetone, and isopropanol, for 15

minutes each.

The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20

minutes to remove any organic residues and improve the wettability.

An electron transport layer (ETL), such as a compact layer of TiO₂, is deposited onto the

FTO substrate by spin coating or spray pyrolysis, followed by annealing at high

temperatures (e.g., 500°C).

Perovskite Precursor Solution Preparation:

For Anhydrous LiI: A stock solution of anhydrous LiI is prepared in a suitable solvent (e.g.,

acetonitrile). The main perovskite precursor solution is prepared by dissolving the primary

perovskite components (e.g., formamidinium iodide, lead iodide, methylammonium

bromide, and lead bromide) in a mixed solvent system like DMF:DMSO. The anhydrous LiI

stock solution is then added to the main precursor solution at the desired doping

concentration.

For LiI Hydrate: LiI hydrate is directly dissolved into the main perovskite precursor

solution. It is crucial to precisely control the amount of LiI hydrate to manage the water

content in the final solution. The total water content should be carefully calculated,

considering any residual water in the solvents.

Perovskite Film Deposition:

The perovskite precursor solution (with either anhydrous LiI or LiI hydrate) is spin-coated

onto the ETL-coated substrate in a nitrogen-filled glovebox.
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A typical two-step spin-coating process might involve a low-speed spin for a few seconds

followed by a high-speed spin for a longer duration.

During the high-speed step, an anti-solvent (e.g., chlorobenzene) is often dripped onto the

spinning substrate to induce rapid crystallization and form a uniform film.

The film is then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a

set time to remove residual solvents and complete the perovskite crystallization.

Hole Transport Layer (HTL) and Electrode Deposition:

A hole transport layer (HTL) solution, commonly Spiro-OMeTAD with additives like Li-TFSI

and tBP, is deposited on top of the perovskite layer via spin coating.

Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through

a shadow mask to define the active area of the solar cell.

Characterization:

Current Density-Voltage (J-V) Measurements: The photovoltaic performance is

characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

External Quantum Efficiency (EQE): EQE measurements are performed to determine the

cell's efficiency at converting photons of different wavelengths into charge carriers.

Stability Testing: The long-term stability of the unencapsulated devices is tested by

monitoring their performance over time under controlled environmental conditions (e.g.,

ambient air with specific humidity and temperature) or under continuous illumination.

Morphological and Crystallographic Analysis: Scanning electron microscopy (SEM) is used

to investigate the morphology and grain size of the perovskite films. X-ray diffraction

(XRD) is employed to analyze the crystal structure and phase purity of the perovskite

layer.

Conclusion and Future Outlook
The choice between anhydrous LiI and LiI hydrate for doping in perovskite solar cells presents

a trade-off between the established benefits of defect passivation and the potential for
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improved crystallization through controlled hydration. While anhydrous LiI offers a more

straightforward approach to enhancing device performance, the use of LiI hydrate introduces

the variable of water, which can be both beneficial and detrimental.

Future research should focus on direct, systematic comparisons of anhydrous and hydrated LiI

to deconvolve the effects of Li⁺ and I⁻ doping from the influence of water of hydration. Such

studies would provide a clearer understanding of the optimal conditions for using hydrated salts

in perovskite solar cell fabrication and could pave the way for novel strategies to enhance both

the efficiency and stability of this promising photovoltaic technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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